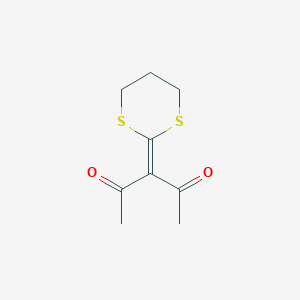

3-(1,3-Dithian-2-ylidene)pentane-2,4-dione

Overview

Description

3-(1,3-Dithian-2-ylidene)pentane-2,4-dione is a chemical compound investigated for its potential in various chemical reactions. It is a non-thiolic, odorless equivalent of propane-1,3-dithiol and has been utilized in chemoselective thioacetalization reactions under solvent-free conditions (Ouyang et al., 2006).

Synthesis Analysis

This compound has been synthesized from pentane-2,4-dione and investigated for its reactions, such as condensation with arylaldehydes, resulting in various derivatives characterized by IR and ^(1)H NMR spectra (Zhang Li-jian, 2006).

Molecular Structure Analysis

Density Functional Theory (DFT) calculations have been used to investigate the molecular structure of derivatives of this compound, revealing insights into the hydrogen bond strength and vibrational properties (Zahedi-Tabrizi et al., 2015).

Chemical Reactions and Properties

3-(1,3-Dithian-2-ylidene)pentane-2,4-dione has been utilized in thioacetalization reactions, demonstrating its effectiveness as a propane-1,3-dithiol equivalent under various conditions (Hui, 2009).

Physical Properties Analysis

Investigations into the crystal structure and conformation of derivatives of this compound have provided insights into its physical properties. For instance, 3-[Bis(methylthio)methylene]pentane-2,4-dione exhibits a slightly twisted molecular structure (Jarvis & Taylor, 1979).

Chemical Properties Analysis

Studies on the inhibition of copper corrosion in nitric acid solutions by ketene dithioacetal derivatives, including 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione, have shed light on its chemical properties. These studies have shown significant decreases in corrosion rates, indicating the compound's potential as a corrosion inhibitor (Fiala et al., 2007).

Scientific Research Applications

Chemoselective Thioacetalization

3-(1,3-Dithian-2-ylidene)pentane-2,4-dione has been utilized in chemoselective thioacetalization. This compound serves as an effective propane-1,3-dithiol equivalent and has been used in the acid-promoted thioacetalization of aldehydes and ketones under solvent-free conditions, converting them into dithioacetals in high yields. It is particularly noted for its non-thiolic, odorless nature and its ability to selectively protect certain compounds over others due to the differing reaction rates with aromatic and aliphatic ketones (Ouyang et al., 2006).

Copper Corrosion Inhibition

In the field of materials science, this compound has demonstrated significant capability in inhibiting copper corrosion in nitric acid solutions. Studies have shown that its addition to these solutions notably decreases the corrosion rate. This is achieved through the formation of a protective film on the copper surface, confirmed by SEM and XRF examinations (Fiala et al., 2007).

Synthesis of Dithiol-Derivatives

It has also been used in the synthesis of various dithiol-derivatives. For example, reactions involving condensation with arylaldehydes have led to the formation of compounds such as 4-(4-methyl-1,3-dithiol-2-ylidene)-1,7-diaryl-1,6-diene-3,5-dione, with these compounds being characterized by IR and 1H NMR spectra (Li-jian, 2006).

Thioacetalization Reaction Enhancement

Research has shown that this compound enhances thioacetalization reactions, acting as an efficient 1,3-propandithiol equivalent. It has been compared with other similar compounds and found to have better activity in these reactions (Hui, 2009).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione are aldehydes and aliphatic ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

3-(1,3-Dithian-2-ylidene)pentane-2,4-dione acts as a non-thiolic, odorless propane-1,3-dithiol equivalent . It interacts with its targets (aldehydes and aliphatic ketones) in an acid-promoted thioacetalization process under solvent-free conditions . This interaction results in the conversion of the targets into corresponding dithioacetals .

Biochemical Pathways

The compound affects the biochemical pathway of thioacetalization . This process involves the conversion of aldehydes and ketones into dithioacetals, which are sulfur analogs of acetals and can serve as protective groups for carbonyl compounds in organic synthesis .

Result of Action

The result of the action of 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione is the high-yield conversion of aldehydes and aliphatic ketones into corresponding dithioacetals . This conversion is particularly useful in organic synthesis where dithioacetals can serve as protective groups for carbonyl compounds .

Action Environment

The action of 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione is influenced by environmental factors such as the presence of acid and the absence of solvent . These conditions promote the thioacetalization process, enhancing the compound’s efficacy. The stability of the compound under these conditions also suggests a robustness that could be advantageous in various chemical synthesis applications .

properties

IUPAC Name |

3-(1,3-dithian-2-ylidene)pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S2/c1-6(10)8(7(2)11)9-12-4-3-5-13-9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPIRMKKHQOWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=C1SCCCS1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350531 | |

| Record name | 3-(1,3-dithian-2-ylidene)pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Dithian-2-ylidene)pentane-2,4-dione | |

CAS RN |

55727-23-6 | |

| Record name | 3-(1,3-dithian-2-ylidene)pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione considered a valuable reagent in organic synthesis?

A1: 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione acts as a non-thiolic, odorless equivalent of propane-1,3-dithiol. [, , ] This characteristic is particularly useful in thioacetalization reactions, where it provides a less pungent and potentially safer alternative to handling the foul-smelling propane-1,3-dithiol directly. [, , ]

Q2: What are the advantages of using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione in thioacetalization reactions?

A2: Beyond its odorless nature, 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione demonstrates high efficiency in thioacetalization reactions, leading to high yields of dithioacetals from both aldehydes and aliphatic ketones. [, , ] Additionally, it exhibits chemoselectivity, favoring the protection of aromatic aldehydes and aliphatic ketones over aromatic ketones due to the latter's slower reaction rates. [] This selectivity allows for targeted protection strategies in multi-step organic synthesis.

Q3: Are there specific reaction conditions that enhance the performance of 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione in thioacetalization?

A3: Research indicates that 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione performs well in both solvent-free conditions [, ] and aqueous environments. [, ] The choice of conditions can influence reaction speed and yield, providing flexibility in experimental design. For instance, utilizing p-dodecylbenzenesulfonic acid as a catalyst in water has proven effective for chemoselective thioacetalization. [, ]

Q4: How does the structure of 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione relate to its reactivity?

A4: While the provided research focuses primarily on its application as a propane-1,3-dithiol equivalent, further investigation into structure-activity relationships would be valuable. Comparing its reactivity to similar compounds like 1-(1,3-Dithian-2-ylidene)propan-2-one, which shows even higher activity in thioacetalization, [] could offer insights into the influence of structural modifications on its properties.

Q5: Beyond its role as a reagent, does 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione exhibit other potentially valuable properties?

A5: Research has explored the biological activity of 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione, particularly its potential as an antimicrobial agent. [] Studies indicate it exhibits inhibitory effects on microbial biofilms and quorum sensing, suggesting possible applications in combating bacterial virulence and resistance. [] This avenue merits further investigation to explore its therapeutic potential fully.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

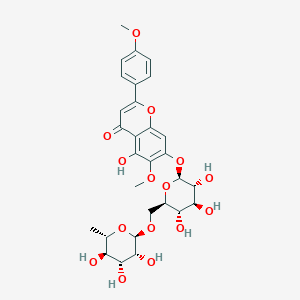

![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)

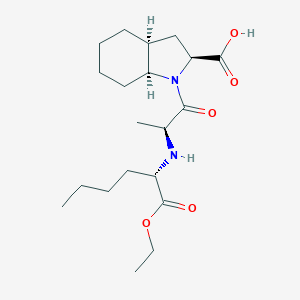

![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)

![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)

![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)

![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)

![3-Isopropylbenzo[c]isoxazole](/img/structure/B18455.png)